molecular formula C13H12O2 B8099508 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine

2,2-Dimethylnaphtho[1,8-de][1,3]dioxine

Cat. No.: B8099508
M. Wt: 200.23 g/mol
InChI Key: DICCMIKZOPPCPW-UHFFFAOYSA-N
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Description

2,2-Dimethylnaphtho[1,8-de][1,3]dioxine is a heterocyclic aromatic compound with the molecular formula C13H12O2. This compound is characterized by a fused ring system that includes two methyl groups and a dioxine moiety. It is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with suitable reagents to form the dioxine ring. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2,2-Dimethylnaphtho[1,8-de][1,3]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine involves its interaction with molecular targets, which can include enzymes, receptors, and other proteins. The pathways involved depend on the specific application and the nature of the interaction. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine is unique due to its fused ring system that combines naphthalene and dioxine structures. This unique structure imparts specific chemical properties and reactivity that are distinct from its simpler counterparts .

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCMIKZOPPCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC3=C2C(=CC=C3)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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